Verbenone

Catalog No.
S573643
CAS No.
80-57-9
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verbenone

CAS Number

80-57-9

Product Name

Verbenone

IUPAC Name

(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8-/m0/s1

InChI Key

DCSCXTJOXBUFGB-YUMQZZPRSA-N

SMILES

CC1=CC(=O)C2CC1C2(C)C

Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents
Soluble (in ethanol)

Synonyms

verbenone, verbenone, (+-)-isomer, verbenone, (1R)-isomer, verbenone, (1S)-isomer

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C

Isomeric SMILES

CC1=CC(=O)[C@@H]2C[C@@H]1C2(C)C

Bark Beetle Repellent:

Verbenone functions as an antiaggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the western pine beetle (Dendroctonus brevicomis). These beetles rely on aggregation pheromones to locate suitable hosts and coordinate mass attacks. Verbenone disrupts this communication, acting as a "false overcrowding" signal, deterring other beetles from joining an infestation [].

Verbenone is a natural organic compound classified as a monoterpene ketone, specifically known as 4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one. It is primarily derived from the oil of Spanish verbena (Verbena officinalis) and is also found in other plants such as rosemary and various coniferous species. This compound possesses a characteristic pleasant odor and is nearly insoluble in water but miscible with most organic solvents . Verbenone plays a significant role in ecological interactions, particularly as an insect pheromone, notably in controlling bark beetle populations like the mountain pine beetle and the southern pine bark beetle .

Verbenone disrupts the communication between bark beetles by mimicking the natural “no vacancy” signal released by established beetles within a tree []. This disrupts the aggregation behavior of these beetles, preventing mass attacks on healthy trees.

, including oxidation and rearrangement processes. One notable reaction involves its conversion from α-pinene through selective oxidation, often using catalysts like copper-containing molecular sieves. The reaction typically yields high selectivity for verbenone under optimized conditions, highlighting its potential for industrial applications . Additionally, verbenone can react with N-bromosuccinimide in the presence of water to produce unusual brominated compounds .

Verbenone exhibits significant biological activity, particularly in its role as an insect repellent. It functions as an antiaggregation pheromone for bark beetles, signaling when populations are too dense to prevent further infestation of host trees. This property has made it a focus of research in forest management practices aimed at controlling pest populations without resorting to harmful chemicals . Moreover, verbenone may possess antimicrobial properties and has been studied for its potential applications in perfumery and aromatherapy due to its pleasant aroma .

The synthesis of verbenone can be achieved through several methods:

  • Oxidation of α-Pinene: The most common method involves the oxidation of α-pinene using various catalysts such as copper-containing molecular sieves. This method allows for high conversion rates and selectivity towards verbenone under controlled conditions .
  • Autoxidation of Verbenol: Verbenol, another terpene compound, can spontaneously convert to verbenone through autoxidation processes over extended periods .
  • Photochemical Rearrangement: Verbenone can also be transformed into chrysanthenone via photochemical rearrangement reactions, showcasing its versatility as a precursor in organic synthesis .

Verbenone has several practical applications:

  • Pest Control: It is widely used in forestry to manage bark beetle populations by disrupting their aggregation behavior, thus protecting trees from infestations .
  • Fragrance Industry: Due to its aromatic properties, verbenone is employed in perfumes and essential oils .
  • Pharmaceuticals: Its potential antimicrobial effects make it a candidate for further research in medicinal applications .

Research on verbenone's interactions primarily focuses on its effects on bark beetle behavior and physiology. Studies indicate that verbenone influences the mating systems of various beetle species and serves as a cue for host tree suitability. The synthesis of verbenone may also involve microbial contributions within or outside the beetles' bodies, suggesting complex ecological interactions that warrant further investigation .

Verbenone shares structural and functional similarities with several other terpenes and ketones. Here are some comparable compounds:

CompoundStructure TypeBiological ActivityUnique Features
α-PineneMonoterpeneAttractant for insectsPrecursor to verbenone
β-PineneMonoterpeneInsect attractantCommonly found in pine resin
CamphorMonoterpene KetoneAntimicrobial propertiesStrong odor; used in medicinal products
VerbenolMonoterpene AlcoholPheromone precursorCan convert to verbenone

Verbenone's uniqueness lies in its specific role as an antiaggregation pheromone for bark beetles and its distinct chemical structure that allows for selective oxidation pathways not shared by all similar compounds .

Physical Description

Colourless liquid; Minty spicy aroma

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Heavy Atom Count

11

Density

0.975-0.981

UNII

2XP0J7754U

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 128 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18309-32-5
80-57-9

Wikipedia

Verbenone

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)-: ACTIVE

Dates

Modify: 2023-08-15

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